Diludine

描述

属性

IUPAC Name |

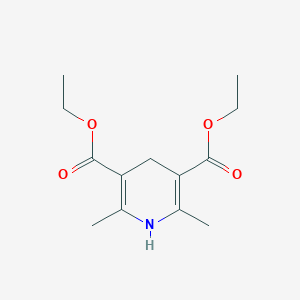

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTYJXBORAIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150895 | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-23-1 | |

| Record name | Hantzsch ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stoichiometry

The reaction proceeds via a sequence of enamine formation, cyclization, and aromatization. Formaldehyde acts as the aldehyde component, while two equivalents of ethyl acetoacetate contribute both the β-keto ester and the methyl groups at positions 2 and 6 of the dihydropyridine ring. Ammonium acetate serves as the nitrogen source, facilitating the formation of the 1,4-dihydropyridine core.

Key stoichiometric ratios include:

Standard Synthesis Procedure

A representative protocol from the literature involves the following steps:

-

Reagent Mixing : Combine paraformaldehyde (30 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol) in methanol.

-

Reaction Conditions : Stir the mixture at room temperature for 15 minutes.

-

Work-Up : Filter the precipitate and recrystallize from methanol.

-

Yield : 79% (200 mg) of a canary-yellow powder.

Critical Parameters :

Table 1: Synthesis Conditions and Outcomes from Literature

| Parameter | Details | Source |

|---|---|---|

| Reactants | Paraformaldehyde, ethyl acetoacetate, ammonium acetate | |

| Solvent | Methanol | |

| Reaction Time | 15 minutes | |

| Yield | 79% | |

| Melting Point | 172–174°C | |

| Purity | >98% |

Variations in Ammonia Sources and Catalysts

While ammonium acetate is standard, alternative nitrogen sources and catalysts have been explored to optimize yield and reaction kinetics.

Ammonia as a Nitrogen Source

Early preparations used gaseous ammonia instead of ammonium acetate, albeit with longer reaction times (24–48 hours). This method, though less efficient, remains viable for laboratories lacking ammonium acetate.

Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the synthesized compound.

Spectroscopic Analysis

Physical Properties

Table 2: Comparative Physical Properties

| Property | Observed Value | Source |

|---|---|---|

| Melting Point | 172–174°C | |

| 178–183°C | ||

| Molecular Weight | 253.30 g/mol | |

| Solubility | Organic solvents |

Scalability and Industrial Considerations

The Hantzsch synthesis is inherently scalable, with industrial batches achieving yields >75% under optimized conditions. Key industrial practices include:

化学反应分析

反应类型

Diludine会发生各种化学反应,包括:

氧化: this compound可以氧化形成吡啶衍生物。

还原: 它可以还原形成四氢吡啶衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 烷基卤化物和酰氯等试剂常用于取代反应.

主要形成的产物

氧化: 吡啶衍生物。

还原: 四氢吡啶衍生物。

取代: 各种酯类和酰胺类衍生物.

科学研究应用

作用机制

Diludine主要通过其抗氧化特性发挥作用。它抑制脂质的过氧化,从而保护细胞膜免受氧化损伤。this compound还调节参与氧化应激反应的各种酶的活性,例如超氧化物歧化酶和过氧化氢酶。 此外,它还影响某些激素的水平,包括甲状腺激素和生殖激素,这些激素有助于其在动物中促进生长的和增强繁殖的效果 .

相似化合物的比较

Methyl-Substituted Analog: 5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Benzyl-Substituted Analog: 5-Benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 36047-60-6)

Fluoro-Substituted Analog: 6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 1539472-04-2)

- Synthesis : Fluorine introduced at the 6-position during scaffold formation.

- Properties :

- Applications: Potential use in targeting fluorine-sensitive biological pathways .

Functional Group Modifications

Thiol vs. Hydrazine Derivatives

- 3-Hydrazinyl-5H-triazinoindole (Compound 24): Synthesized by replacing thiol with hydrazine. Yield: 92.6% . Reactivity: Serves as a precursor for pyrazole and triazolo-triazinoindole hybrids, e.g., Compound 32 (93% yield) . Biological Activity: Exhibits antimicrobial properties against E. coli and S. aureus .

Ester-Linked Derivatives

- Ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (Compound 26): Synthesis: Condensation of hydrazinyl-triazinoindole with diethyl malonate. Yield: 85% . Applications: Demonstrated moderate antimicrobial activity (MIC: 32 µg/mL against P. aeruginosa) .

Spectroscopic Data

生物活性

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a compound with significant biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- CAS Number : 1149-23-1

- Purity : >95% (HPLC) .

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate exhibits several biological activities:

- Antioxidant Properties : The compound acts as a reducing agent and has been shown to scavenge free radicals effectively. This property is critical in preventing oxidative stress in biological systems.

- Cytochrome P450 Modulation : Recent studies indicate that this compound can mimic the activity of cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, it has demonstrated CYP3A4-like activities that may influence drug-drug interactions .

- Antibacterial Activity : Research has highlighted its potential antibacterial effects against various bacterial strains by inhibiting biofilm formation and swarming motility. For instance, it was noted that while some derivatives of the compound enhanced biofilm formation in Bacillus atropheaus, others effectively suppressed it .

Case Studies

- Drug Metabolism : A study showcased the use of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate as a model for evaluating drug metabolism processes similar to those mediated by cytochrome P450. The findings suggested its utility in predicting drug interactions and metabolic pathways .

- Biofilm Formation : In another investigation focused on Bacillus atropheaus, the compound's structural variations were analyzed for their impact on biofilm formation. Certain analogs demonstrated significant antibiofilm activity at concentrations of 10–50 μM .

Comparative Analysis

The following table summarizes the biological activities of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate compared to similar compounds:

| Compound Name | Antioxidant Activity | CYP450 Activity | Antibacterial Activity |

|---|---|---|---|

| Diethyl 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate | High | Yes (CYP3A4-like) | Moderate |

| Other Hantzsch Esters | Variable | Some | Low to Moderate |

常见问题

Q. Methodological Approach :

-

Synthesis : Use a one-pot condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde under acidic conditions.

-

Characterization : Employ (δ ~5.0 ppm for NH, δ ~1.2–1.4 ppm for ethyl groups) and compare with computational models.

-

Data Table :

Parameter Value/Observation Reference Reaction Yield 70–85% (unoptimized) 178–183°C

What safety protocols are essential for handling diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in laboratory settings?

Basic Research Question

The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Safety measures include:

Q. Critical Data :

- Flash Point : 166.6±27.9°C (indicates flammability risk at high temperatures) .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

How does diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate function as a dual reductant in visible-light photoredox catalysis?

Advanced Research Question

The compound (Hantzsch ester, HE) acts as both an electron donor and hydrogen atom transfer (HAT) agent in photoredox reactions. Under blue light, HE reduces photoexcited Ru(bpy) or Ir catalysts, generating radicals for C–C bond formation. For instance, in DNA-encoded library synthesis, HE enables decarboxylative hydroalkylation of trifluoromethyl alkenes by donating electrons and terminating radical chains .

Q. Mechanistic Insight :

- Step 1 : Ru(bpy) absorbs light (450 nm), forming an excited state (*Ru(bpy)) that oxidizes HE.

- Step 2 : HE decomposes, releasing a proton and forming a radical for substrate activation.

- Step 3 : HE serves as HAT donor, quenching radical intermediates to form stable products .

Can enantioselective transfer hydrogenation of imines be achieved using Hantzsch ester derivatives?

Advanced Research Question

Yes. HE derivatives, when paired with chiral Brønsted or Lewis acid catalysts, enable enantioselective reduction of imines. For example, HE with a chiral phosphoric acid catalyst achieves >90% enantiomeric excess (ee) in asymmetric hydrogenation of ketimines. The ester groups on HE stabilize transition states via hydrogen bonding, enhancing stereocontrol .

Q. Optimization Strategy :

- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or metal complexes (e.g., Rh-DuPhos).

- Solvent Effects : Use toluene or dichloromethane to improve catalyst-substrate interactions.

How can chemoselectivity be controlled in Hantzsch ester-mediated reductions of tertiary amides?

Advanced Research Question

HE, combined with triflic anhydride (TfO), selectively reduces tertiary amides to amines while preserving esters, nitriles, and ketones. The mechanism involves in situ activation of amides via triflation, followed by HE-mediated hydride transfer. For example, this system reduces tertiary amides in verapamil synthesis without affecting adjacent ester groups .

Q. Key Parameters :

- Stoichiometry : Use 2–4 equivalents of HE and 1.2 equivalents of TfO.

- Temperature : Conduct reactions at 0°C to room temperature to minimize side reactions.

What experimental models are used to assess the genoprotective effects of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate?

Advanced Research Question

In vivo models (e.g., rainbow trout, rodents) evaluate genoprotection against oxidative stress. For example, dietary HE in trout increased α-tocopherol levels and reduced DNA damage in gametes. In vitro, comet assays and micronucleus tests quantify genotoxicity in human lymphocytes .

Q. Experimental Design :

- Dosage : 50–200 mg/kg/day in animal feed.

- Endpoints : Measure 8-OHdG (oxidative DNA damage marker) and comet assay tail moment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。